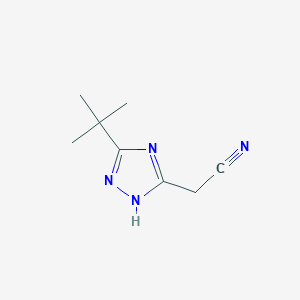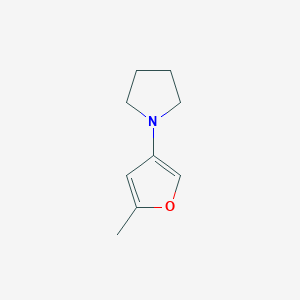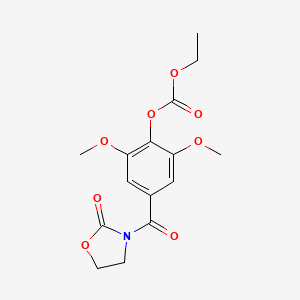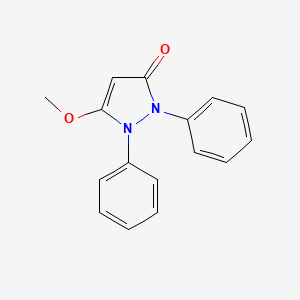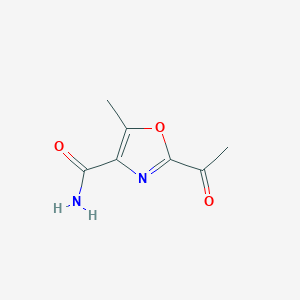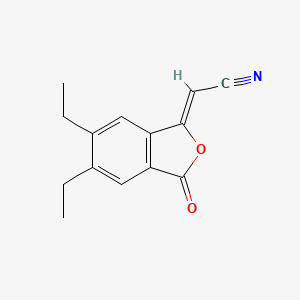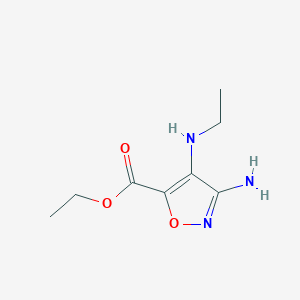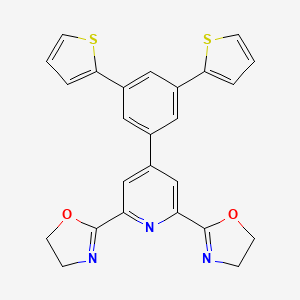![molecular formula C12H11N3O6S B12889795 Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate CAS No. 52121-01-4](/img/structure/B12889795.png)
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of furan and thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate typically involves the reaction of furan-2-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Catalysts such as zirconium dioxide can be employed to optimize the reaction conditions and achieve high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like urease and acetylcholinesterase, thereby preventing their normal function . The compound’s antiproliferative effects are believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide derivatives: Known for their neuroprotective and antioxidant activities.
Thiosemicarbazide derivatives: Studied for their anticancer and antimicrobial properties.
Uniqueness
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate stands out due to its unique combination of furan and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .
Propriétés
Numéro CAS |
52121-01-4 |
|---|---|
Formule moléculaire |
C12H11N3O6S |
Poids moléculaire |
325.30 g/mol |
Nom IUPAC |
ethyl 2-[2-(furan-2-carbonylimino)-5-nitro-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H11N3O6S/c1-2-20-10(16)7-14-6-9(15(18)19)22-12(14)13-11(17)8-4-3-5-21-8/h3-6H,2,7H2,1H3 |
Clé InChI |
ZQRMZCHAMAMNBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=C(SC1=NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



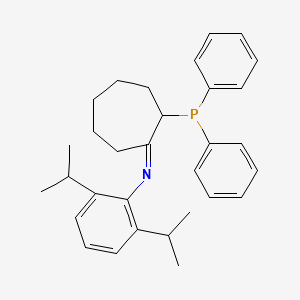

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
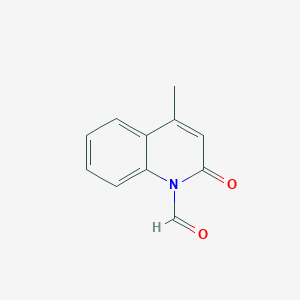
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
